[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone is a compound identified through a fragment-based de novo design approach using a tool called TOPology Assigning System (TOPAS) []. This compound belongs to the benzodioxole class of chemical compounds []. It was researched for its potential as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity [].
TC-C 14G is classified within the category of synthetic organic compounds, specifically as a Cannabinoid-1 receptor inverse agonist. Its structural components include a benzodioxole core and a morpholinyl group, which contribute to its biological activity. The compound is often utilized in scientific studies to explore the mechanisms of action related to cannabinoid receptors and their physiological effects.
The synthesis of TC-C 14G involves a multi-step process that combines various chemical reactions to construct its complex molecular structure. The primary steps include:
The molecular structure of TC-C 14G is characterized by several distinct features:
TC-C 14G participates in several types of chemical reactions:
These reactions are essential for exploring modifications that could enhance or alter the pharmacological profile of TC-C 14G.
TC-C 14G functions primarily as an inverse agonist at the Cannabinoid-1 receptor. The mechanism involves:
The physical and chemical properties of TC-C 14G include:
These properties are crucial for determining appropriate handling procedures and storage conditions during research applications.
TC-C 14G has several significant applications in scientific research:
Table 1: Key Binding Interactions of TC-C 14G in CB1R
Ligand Domain | Receptor Residue | Interaction Type | Structural Effect |
---|---|---|---|
Dichlorophenyl ring | Val196 (TM3) | Hydrophobic | Stabilizes TM3 inward position |
Fluorophenyl ring | Phe170 (TM2) | π-π stacking | Locks extracellular loop 2 |
Morpholine carbonyl | Lys192 | Hydrogen bond | Prevents helical rearrangement |
Benzodioxole oxygen | Trp356 (TM7) | Van der Waals | Maintains TM7 outward shift |
TC-C 14G binding triggers long-range allosteric effects beyond the orthosteric pocket. Molecular dynamics simulations demonstrate that its benzodioxole group induces a 15° rotation in TM6, disrupting the conserved NPxxY motif (Asn390-Pro391-Tyr-Tyr) crucial for Gαi protein engagement. This distortion propagates to intracellular loop 2 (ICL2), where Phe268 shifts by 3.2Å, sterically hindering Gαi recognition. Concurrently, TC-C 14G binding enhances the receptor’s affinity for negative allosteric modulators by stabilizing a water-mediated hydrogen-bonding network between Asn112 (TM1) and Thr460 (TM7). This dual action—orthosteric inhibition plus allosteric disruption—explains TC-C 14G’s potent inverse agonism (EC₅₀ = 11 nM in cAMP assays) compared to neutral antagonists [4] [7].
Table 2: Binding and Functional Parameters of Cannabinoid Ligands
Compound | CB1R Ki (nM) | Functional Efficacy | cAMP EC₅₀ (nM) | Reference Ligand |
---|---|---|---|---|
TC-C 14G | 4 ± 0.3 | Inverse agonist (95% suppression) | 11 ± 1.2 | Rimonabant |
Δ9-THC | 160–220 | Partial agonist (60% activation) | 780 ± 45 | CP55,940 |
Rimonabant | 8 ± 1.1 | Inverse agonist (90% suppression) | 25 ± 3.4 | – |
CP55,940 | 0.6 ± 0.1 | Full agonist | 2.1 ± 0.3 | – |
TC-C 14G demonstrates marked bias toward G-protein pathway inhibition over β-arrestin recruitment. In β-arrestin translocation assays, TC-C 14G (IC₅₀ = 320 nM) is 29-fold less potent than in Gαi-mediated cAMP modulation (IC₅₀ = 11 nM). This contrasts with unbiased inverse agonists like rimonabant, which equally suppress both pathways. Structural analysis reveals that TC-C 14G’s fluorophenyl group prevents the inward collapse of TM5–TM6, a movement essential for β-arrestin’s phospho-sensor engagement. Consequently, TC-C 14G-treated CB1R shows 70% less receptor internalization than rimonabant-bound receptors after 30 minutes, indicating pathway-selective inverse agonism [4] [7] [10].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9